molecular formula C24H23N3O3S2 B2885920 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide CAS No. 379236-81-4

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

Cat. No. B2885920
CAS RN: 379236-81-4
M. Wt: 465.59
InChI Key: MDHCJVPCASULPV-UHFFFAOYSA-N
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Description

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis and Structural Analysis

Researchers have focused on the synthesis of various heterocyclic derivatives, exploring their chemical structures and potential functionalities. For example, studies on heterocyclic derivatives of guanidine highlighted the formation and X-ray structure determination of complex compounds, showcasing the intricate design and analysis of novel molecular architectures (Banfield, Fallon, & Gatehouse, 1987). Similarly, investigations into thieno[2,3-d]pyrimidines and their reactions under specific conditions have provided insights into the synthesis pathways and structural characteristics of these compounds (Davoodnia, Rahimizadeh, Atapour-Mashhad, & Tavakoli-Hoseini, 2009).

Biological Activity and Antimicrobial Potential

The antimicrobial activities of pyrimidinone and oxazinone derivatives fused with thiophene rings, synthesized from various starting materials, have been extensively studied. These compounds have been evaluated for their antibacterial and antifungal activities, showing promising results against various pathogens (Hossan, Abu-Melha, Al-Omar, & Amr, 2012). Moreover, novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and screened for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these heterocyclic compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor and Anticonvulsant Agents

Research into the antitumor activities of new pyrimidine linked pyrazole heterocyclics and their synthesis via microwave irradiation showcases the exploration of novel therapeutic agents. These compounds have been evaluated for their insecticidal and antibacterial potential as well as their cytotoxic effects against various cancer cell lines, demonstrating the multifaceted applications of heterocyclic compounds in medicinal chemistry (Deohate & Palaspagar, 2020). Additionally, the synthesis and pharmacological evaluation of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents illustrate the potential of these compounds in neurological applications (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).

properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-5-11-27-23(29)20-17(18-10-9-16(4)30-18)12-31-22(20)26-24(27)32-13-19(28)25-21-14(2)7-6-8-15(21)3/h5-10,12H,1,11,13H2,2-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCJVPCASULPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide

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